(7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
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Description
(7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been found to interact with gaba a receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
Depending on their efficacy at different subunits of the receptor, they can either enhance or attenuate the action of GABA .
Biochemical Pathways
Given its potential interaction with gaba a receptors, it may influence the gabaergic neurotransmission pathway .
Pharmacokinetics
Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Result of Action
Similar compounds have been shown to significantly inhibit the growth of certain cell lines .
Action Environment
Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been found to have tunable photophysical properties, suggesting that their action may be influenced by the light environment .
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(7-pyridin-2-ylpyrazolo[1,5-a]pyrimidin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-18(23-9-5-19(6-10-23)26-11-12-27-19)14-13-22-24-16(4-8-21-17(14)24)15-3-1-2-7-20-15/h1-4,7-8,13H,5-6,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTITBAZIAOPPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.